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Compound of Interest

Compound Name: BAY-364

Cat. No.: B11942658 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the selectivity profile of BAY-364, a known

inhibitor of the second bromodomain of TATA-box binding protein associated factor 1 (TAF1).

By comparing its performance with alternative TAF1 inhibitors and presenting supporting

experimental data, this document serves as a valuable resource for researchers investigating

the therapeutic potential and off-target effects of targeting TAF1.

Executive Summary
BAY-364 is characterized as a selective inhibitor of the TAF1 bromodomain 2 (BD2). While

exhibiting moderate activity against its intended target, extensive screening against broader

panels of receptors, ion channels, and kinases has revealed a remarkably clean off-target

profile. This guide presents available data on BAY-364's selectivity and compares it with other

notable TAF1 inhibitors, namely BAY-299, GNE-371, and Tafbromin. The provided experimental

protocols and pathway diagrams offer a framework for understanding and reproducing the

assessment of TAF1 inhibitor selectivity.

Data Presentation
Table 1: In Vitro Activity of BAY-364 and Comparative
Compounds against TAF1
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Compound Target Assay Type IC50 (µM)
Cell
Line/Syste
m

Reference

BAY-364 TAF1 BD2 Cellular 1.0 Kasumi-1 [1]

TAF1 BD2 Cellular 10.4 CD34+ [1]

TAF1 BD2 Cellular 10.0 K562 [1]

BRD1 Biochemical >20 - [1]

BAY-299 TAF1 BD2 Biochemical 0.008 - [1]

BRD1 Biochemical 0.006 - [1]

GNE-371 TAF1 BD2 Biochemical 0.010 - [2]

Tafbromin TAF1 BD2 Biochemical Potent binder - [3]

Table 2: Selectivity Profile of BAY-364 in Eurofins CEREP
SafetyScreen 44 Panel
BAY-364 was screened against the Eurofins CEREP SafetyScreen 44 panel, a collection of 44

common off-targets including receptors, ion channels, and enzymes. The compound was

reported to be "clean" in this panel, indicating no significant off-target binding at the tested

concentration (typically 10 µM). The specific quantitative data (% inhibition) for this screen is

not publicly available. The targets included in this panel are listed below.

Receptors: Adenosine A1, Adenosine A2A, Adrenergic α1, Adrenergic α2, Adrenergic β1,

Angiotensin AT1, Bradykinin B2, Cannabinoid CB1, Cholecystokinin CCK1, Dopamine D1,

Dopamine D2, GABA A (central), Galanin GAL1, Histamine H1, Histamine H2, Muscarinic M1,

Muscarinic M2, Muscarinic M3, Neuropeptide Y Y1, Neurotensin NTS1, Opioid δ (DOP), Opioid

κ (KOP), Opioid μ (MOP), Serotonin 5-HT1A, Serotonin 5-HT2A, Serotonin 5-HT3,

Somatostatin sst, Vasopressin V1a

Ion Channels: Calcium Channel (L-type, verapamil site), Potassium Channel (hERG), Sodium

Channel (site 2)
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Transporters: Dopamine Transporter, Norepinephrine Transporter, Serotonin Transporter

Enzymes: Acetylcholinesterase, Catechol-O-methyltransferase (COMT), Monoamine Oxidase A

(MAO-A), Monoamine Oxidase B (MAO-B), Phosphodiesterase 3 (PDE3), Phosphodiesterase

4 (PDE4), Prostaglandin G/H Synthase-1 (COX-1), Prostaglandin G/H Synthase-2 (COX-2)

Table 3: Kinase Selectivity of BAY-364
A study on benzoisoquinolinediones reported that BAY-364 (referred to as compound 31) did

not exhibit any significant activity when screened against a panel of 22 kinases at a

concentration of 10 µM[1]. The specific list of the 22 kinases is not publicly available. This

finding suggests a high degree of selectivity for BAY-364 against the kinome, a critical aspect

for avoiding off-target effects mediated by kinase inhibition.

Experimental Protocols
BROMOscan® Assay Protocol
The BROMOscan® technology is a competition-based binding assay used to determine the

affinity of compounds against a panel of bromodomains.

Principle: The assay measures the ability of a test compound to displace a reference ligand

that is immobilized on a solid support from the bromodomain protein of interest. The amount of

bromodomain protein bound to the solid support is quantified using DNA-tagged

bromodomains and quantitative PCR (qPCR).

Methodology:

Immobilization: A proprietary ligand for the bromodomain is immobilized on a solid support.

Competition: The DNA-tagged bromodomain protein is incubated with the immobilized ligand

in the presence of the test compound at various concentrations.

Washing: Unbound protein and compound are washed away.

Quantification: The amount of DNA-tagged bromodomain protein remaining bound to the

solid support is quantified by qPCR.
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Data Analysis: The results are expressed as percent inhibition of the control (DMSO) and

IC50 values are calculated from the dose-response curves.

NanoBRET™ Cellular Assay Protocol
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a target

engagement assay performed in live cells to measure the affinity of a compound for a specific

protein target.

Principle: The assay relies on energy transfer between a NanoLuc® luciferase-tagged protein

of interest (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor).

A test compound that binds to the target protein will compete with the tracer, leading to a

decrease in the BRET signal.

Methodology:

Cell Preparation: Cells are transiently transfected with a vector expressing the bromodomain

protein of interest fused to NanoLuc® luciferase.

Tracer Addition: A cell-permeable fluorescent tracer that specifically binds to the target

bromodomain is added to the cells.

Compound Treatment: The test compound is added at various concentrations to the cell

suspension.

Substrate Addition: A NanoLuc® substrate is added to initiate the luminescence reaction.

BRET Measurement: The luminescence and fluorescence signals are measured using a

plate reader capable of detecting both wavelengths.

Data Analysis: The BRET ratio (acceptor emission / donor emission) is calculated. The IC50

value is determined from the dose-dependent decrease in the BRET signal upon compound

addition.

Mandatory Visualization
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Caption: TAF1's role in transcription and its inhibition by BAY-364.

Caption: Experimental workflow for assessing BAY-364's selectivity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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